
2,4,6-Tribromo-5-(trifluoromethyl)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tribromo-5-(trifluoromethyl)benzene-1,3-diamine is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is also known as 'TBTD' and is mainly used as a flame retardant in various materials. However, its potential as a research tool has been explored in recent years.
Applications De Recherche Scientifique
Synthesis and Properties of Soluble Polyimides
Polyimides synthesized from diamines, including those similar to 2,4,6-tribromo-5-(trifluoromethyl)benzene-1,3-diamine, have been reported to exhibit desirable properties such as solubility, thermal stability, optical transparency, and gas permeability. These materials can be cast into flexible and tough membranes, showcasing enhanced properties when substituents are positioned ortho to the imide nitrogen, offering potential applications in various high-performance materials (Qiu et al., 2006).
Preparation of Phthalocyanines
Research into the synthesis of phthalocyanine derivatives from benzo[1,2,3]trichalcogenoles with bromine substituents on the benzene ring has been conducted. These compounds, which bear structural resemblance to the target molecule, serve as precursors in the construction of phthalocyanines with sulfur or selenium functional groups, indicating their utility in the development of novel phthalocyanine-based materials (Kimura et al., 2004).
Luminescence and Electrochemistry of Diazaboroles
The synthesis of compounds featuring benzene and biphenyl centers substituted with bis- and tris-1,3,2-diazaboroles has been explored, demonstrating the potential of these materials in luminescence and electrochemical applications. These studies reveal the impact of substituents on the properties of the compounds, including their electronic communication and light-emitting characteristics (Weber et al., 2006).
Enforced Stacking in Crowded Arenes
Investigations into the enforced stacking of benzene rings with amide and other substituents have been conducted. This research provides insights into how specific substitutions can influence molecular conformation and self-assembly, potentially leading to applications in the development of new materials with ordered structures (Bushey et al., 2001).
Luminescent Probes for Metal Ions and Explosives
The development of luminescent probes based on porous covalent organic polymers synthesized using monomers with bromophenyl groups has been reported. These materials exhibit tunable emission properties and can selectively sense metal ions and nitroaromatic explosives, indicating their potential in sensing applications (Guo & Cao, 2015).
Propriétés
IUPAC Name |
2,4,6-tribromo-5-(trifluoromethyl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3F3N2/c8-2-1(7(11,12)13)3(9)6(15)4(10)5(2)14/h14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPMDLFWBNCOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)N)Br)N)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

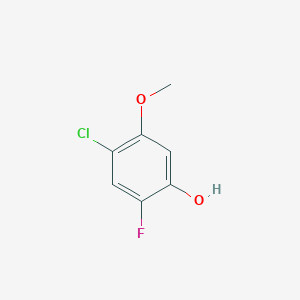
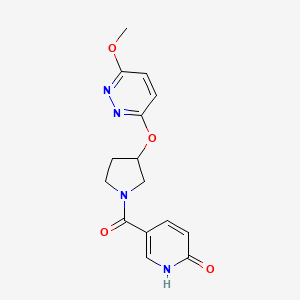
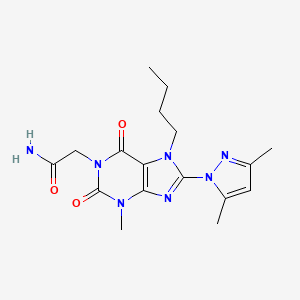

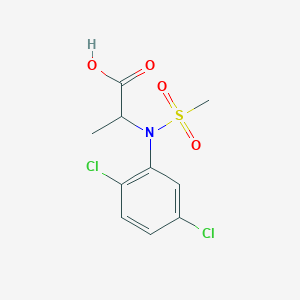
![2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2649030.png)
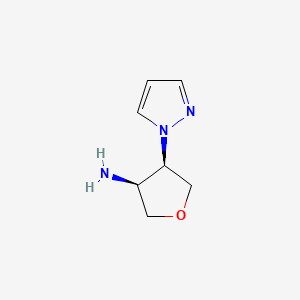
![N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2649037.png)

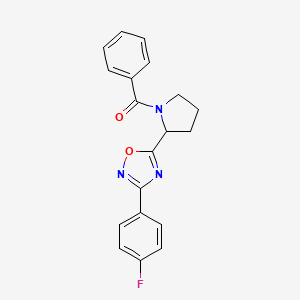
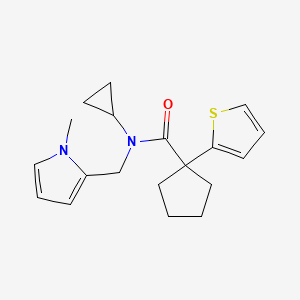

![exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B2649043.png)
